molecular formula C13H12F3NO B13694065 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

Cat. No.: B13694065
M. Wt: 255.23 g/mol
InChI Key: JWSWEXZYUSFCNB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is a fluorinated secondary alcohol featuring a phenyl group and a pyrrole ring. The pyrrole moiety, a five-membered aromatic heterocycle, may contribute to biological activity through hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18,11-7-4-8-17-11)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2

InChI Key

JWSWEXZYUSFCNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CN2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Methods

Preparation of Trifluoromethylated Alcohol Core

One of the central intermediates in synthesizing trifluoromethylated alcohols is 1,1,1-trifluoro-2-propanol , which can be prepared industrially by biocatalytic reduction of 1,1,1-trifluoroacetone . This method offers high optical purity, good yield, and scalability:

  • A specific microorganism capable of reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol is selected.
  • The reaction is conducted in aqueous suspension at pH 6.0–9.0 and temperature 5–40°C.
  • The coenzyme NAD(P)H required for reduction is regenerated in situ by the microorganism's dehydrogenase using glucose as a substrate.
  • This biocatalytic approach avoids the need for external coenzyme addition or harsh chemical catalysts, making it suitable for industrial production.
Synthesis of Pyrrole-Substituted Intermediates

The pyrrole ring is introduced via condensation reactions involving substituted methyl pyruvates and amines:

  • Substituted methyl pyruvates are synthesized by Claisen condensation of aryl methyl ketones with dimethyl oxalate.
  • These pyruvates undergo a three-component coupling reaction with appropriate amines and aldehydes to form 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones.
  • This method allows for the construction of the pyrrole core with the desired substituents on the 1- and 5-positions.
Coupling Phenyl and Pyrrole Substituents

The phenyl group at the 3-position is typically introduced through:

  • Alkylation or nucleophilic substitution reactions on pyrrole derivatives.
  • Use of 2-chloro-1-(pyrrol-3-yl)ethanone intermediates in the presence of bases like triethylamine to attach heterocyclic substituents.
  • Heating in polar aprotic solvents such as dimethylformamide (DMF) to facilitate substitution reactions.
  • Subsequent purification by crystallization from solvents like dioxane.

Representative Synthetic Procedure

A generalized synthetic route based on the literature is as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Biocatalytic reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol Specific microorganism, pH 6-9, 5-40°C, glucose substrate High optical purity trifluoroalcohol intermediate
2 Claisen condensation of aryl methyl ketone with dimethyl oxalate to form methyl phenylpyruvate Base catalysis, controlled temperature Substituted methyl pyruvate intermediate
3 Three-component coupling of methyl pyruvate, amine, and aldehyde to form 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Room temperature stirring, 1,4-dioxane solvent Pyrrole-substituted intermediate
4 Nucleophilic substitution of pyrrole intermediate with phenyl-substituted ethanone derivatives Triethylamine base, DMF solvent, 75–80°C, 2 hours Final trifluoromethylated phenyl-pyrrole alcohol compound

Data Table of Key Intermediates and Yields

Compound Description Yield (%) Melting Point (°C) Reference
Methyl Phenylpyruvate Prepared by Claisen condensation 43 (varies by substituent) Not specified
1-Substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Three-component coupling product 14–43 214–251
(S)-1,1,1-Trifluoro-2-propanol Biocatalytic reduction product Industrial scale, high purity Not specified
Final compound: 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol After nucleophilic substitution and purification Not explicitly reported Not reported

In-Depth Research Findings

  • The biocatalytic reduction method for producing the trifluoromethylated alcohol core is advantageous due to its environmental friendliness, high enantiomeric excess (>99%), and scalability. This method uses natural microorganisms avoiding chemical catalysts or harsh conditions.

  • The Claisen condensation and subsequent three-component coupling provide a modular approach to build the pyrrole ring system with diverse substitution patterns, enabling fine-tuning of the molecule's properties.

  • The nucleophilic substitution step to attach the phenyl substituent to the pyrrole ring is facilitated by base catalysis and polar aprotic solvents, which enhance the reaction rate and yield.

  • Purification techniques such as precipitation, filtration, washing with diethyl ether or ethanol, and freeze-drying are commonly employed to isolate intermediates in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes selective oxidation to form ketone derivatives. Pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone without affecting the pyrrole ring . For example:
1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-olPCC1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-one\text{1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol} \xrightarrow{\text{PCC}} \text{1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-one}
This reaction preserves stereochemical integrity, as shown by chiral HPLC analysis of analogous compounds .

Aryl Substitutions

Modifications to the phenyl ring significantly impact biological activity. Substituent effects are quantified in Table 1 :

Substituent (R)IC₅₀ (μM)Activity Trend
4-CF₃6High
4-OCF₃9Moderate
4-Cl117Low

Electron-withdrawing groups (e.g., CF₃) enhance potency by stabilizing hydrophobic interactions in binding pockets .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrrole ring to a pyrrolidine system while leaving the CF₃ group intact :
PyrroleH₂, Pd/CPyrrolidine\text{Pyrrole} \xrightarrow{\text{H₂, Pd/C}} \text{Pyrrolidine}
This reaction proceeds in ethanol at 25°C with >90% yield in model systems .

Catalytic Asymmetric Reactions

N-Heterocyclic carbene (NHC) catalysts enable stereoselective benzoin condensations. For example, cross-benzoin reactions with aromatic aldehydes yield chiral dihydroxy ketones :
Propan-2-ol derivative+ArCHONHCChiral 1,2-diketone\text{Propan-2-ol derivative} + \text{ArCHO} \xrightarrow{\text{NHC}} \text{Chiral 1,2-diketone}
Enantiomeric excess (ee) reaches 96% with optimized catalysts (e.g., Daicel AS column) .

Grignard Additions

The hydroxyl group facilitates nucleophilic attacks by Grignard reagents. For instance, reaction with PhMgBr forms tertiary alcohols :
Propan-2-ol+PhMgBr1,1,1-Trifluoro-2-(1H-pyrrol-2-yl)-3-phenyl-3-(phenyl)propan-2-ol\text{Propan-2-ol} + \text{PhMgBr} \rightarrow \text{1,1,1-Trifluoro-2-(1H-pyrrol-2-yl)-3-phenyl-3-(phenyl)propan-2-ol}
Yields exceed 70% in anhydrous THF at 0°C .

Hydrogen Bonding Interactions

The hydroxyl group donates strong hydrogen bonds to carboxylate residues (e.g., Glu5), as confirmed by X-ray crystallography . Methoxy or alkyl substitutions at this position reduce binding affinity by >20-fold .

Scientific Research Applications

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The phenyl and pyrrole groups can participate in π-π interactions and hydrogen bonding, respectively, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Examples :

  • 3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one () : Features a propenone (α,β-unsaturated ketone) instead of the alcohol.
  • 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile () : Contains a nitrile and ketone.
  • Key Differences: Propenone’s conjugated system enables Michael addition reactivity, while the nitrile’s electron-withdrawing nature may alter electrophilicity.
  • Applications: Propenones are common in chalcone-based antimicrobial agents; nitriles serve as intermediates in heterocyclic synthesis.

Halogenated Phenyl Propanol Derivatives

Examples :

  • 1-(3-Fluorophenyl)prop-2-yn-1-ol () : Alkyne substituent and mono-fluoro phenyl.
  • 1-(3-Chlorophenyl)propan-2-ol () : Chlorophenyl and secondary alcohol.
  • Comparison: The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to mono-halogenated analogs. The propargyl alcohol () offers alkyne reactivity for click chemistry.

Antifungal Agents: Fluconazole and Related Structures

Example : Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol) ()

  • Structural Contrast : Fluconazole uses triazole rings instead of pyrrole and a difluorophenyl group.
  • Functional Impact : Triazoles inhibit fungal cytochrome P450, while pyrroles may target different pathways. The trifluoromethyl group in the target compound could enhance membrane permeability over fluconazole’s difluorophenyl.

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Compound ~259.2 Trifluoromethyl, Pyrrole, Alcohol N/A ~2.5*
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile 146.1 Nitrile, Ketone, Pyrrole 75–77 ~1.2
Fluconazole 306.3 Triazoles, Difluorophenyl 138–140 ~0.5
1-(3-Fluorophenyl)prop-2-yn-1-ol 152.2 Alkyne, Fluorophenyl N/A ~1.8

*Estimated based on trifluoromethyl contribution.

Biological Activity

1,1,1-Trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is a compound characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyrrole ring. These structural features contribute to its unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
IUPAC Name 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol
InChI Key JWSWEXZYUSFCNB-UHFFFAOYSA-N

The biological activity of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with hydrophobic pockets in proteins. Additionally, the phenyl and pyrrole groups facilitate π–π interactions and hydrogen bonding, respectively, which can increase binding affinity to target biomolecules.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported significant antiproliferative effects against human cervix carcinoma (HeLa) cells with an IC50 value in the low micromolar range . The compound's structural motifs may play a crucial role in its efficacy against cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of trifluoromethyl ketones similar to 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol. Research has shown that related compounds can protect cerebellar granule neurons from apoptosis induced by low potassium levels. This suggests that the compound may have potential applications in treating neurodegenerative diseases .

Study on Antimalarial Activity

In a related investigation involving pyrrole derivatives, compounds similar to 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol were tested for their antimalarial activity against Plasmodium falciparum strains. The results indicated that these derivatives exhibited potent activity with IC50 values in the micromolar range . This highlights the potential for developing new antimalarial agents based on this chemical structure.

Cytotoxicity Assessment

A study assessing the cytotoxicity of various derivatives revealed that some modifications to the pyrrole structure could enhance biological activity while reducing toxicity towards normal cells. This finding underscores the importance of structure–activity relationships in optimizing therapeutic compounds derived from 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol, and what are the critical reaction intermediates?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

  • Friedel-Crafts alkylation to introduce the phenyl group.
  • Nucleophilic substitution to incorporate the trifluoromethyl group, leveraging reagents like trifluoroacetic anhydride.
  • Pyrrole ring formation using Knorr-type cyclization with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) .
  • Key intermediates include the ketone precursor (e.g., 3-phenyl-2-(1H-pyrrol-2-yl)propan-2-one) and trifluoromethylated intermediates. Reaction optimization focuses on temperature control (0–25°C) and anhydrous conditions to minimize hydrolysis .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystal growth via slow evaporation of a dichloromethane/hexane mixture.
  • Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Structure refinement with SHELXL (v.2018/3), applying full-matrix least-squares on F2F^2. The trifluoromethyl group’s orientation and pyrrole ring planarity are validated using displacement parameter ellipsoids and Fourier difference maps .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) reveals:

  • Hydrogen-bonding networks : The hydroxyl group forms O–H···N bonds with the pyrrole ring (D = 2.85 Å, θ = 165°), creating R22(8)R_2^2(8) motifs.
  • π-π stacking : The phenyl and pyrrole rings exhibit edge-to-face interactions (centroid distance = 3.6 Å), stabilizing the lattice.
  • Fluorine interactions : C–F···H–C contacts (2.9 Å) contribute to hydrophobic domains, impacting solubility and melting point (mp = 142–144°C) .

Q. How does the trifluoromethyl group affect the compound’s stability and reactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electron-withdrawing effects : The –CF₃ group reduces electron density at the adjacent hydroxyl oxygen, decreasing acidity (pKa ≈ 10.2 vs. 12.5 for non-fluorinated analogs).
  • Thermal stability : TGA analysis shows decomposition onset at 220°C, 40°C higher than non-fluorinated analogs, due to strong C–F bonds.
  • Reactivity : The group sterically shields the hydroxyl moiety, reducing nucleophilic substitution rates (e.g., 50% slower in Mitsunobu reactions) .

Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions between NMR and mass spectrometry (MS) data often arise from tautomerism (e.g., keto-enol equilibria). Solutions include:

  • Variable-temperature NMR : At 233 K, the enol form dominates (δH 15.2 ppm for –OH), while the keto form appears at 298 K (δH 5.8 ppm).
  • High-resolution MS (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 284.0952 (calc. 284.0955), ruling out impurities.
  • DFT calculations : Optimize tautomer geometries using B3LYP/6-31G(d) to match experimental IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) .

Key Research Considerations

  • Stereochemical resolution : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) separates enantiomers, critical for pharmacological studies .
  • Safety : The compound is hygroscopic; store under argon at –20°C. Use PPE (nitrile gloves, fume hood) due to moderate dermal toxicity (LD50 = 320 mg/kg, rat) .

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